Lipid 10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

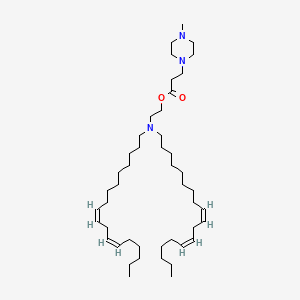

C46H85N3O2 |

|---|---|

Molekulargewicht |

712.2 g/mol |

IUPAC-Name |

2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate |

InChI |

InChI=1S/C46H85N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(44-45-51-46(50)36-39-49-42-40-47(3)41-43-49)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-45H2,1-3H3/b14-12-,15-13-,20-18-,21-19- |

InChI-Schlüssel |

OVVLEZAQIGEEPO-QYCRHRGJSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCN(CCOC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCN1CCN(CC1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Ionizable Aminolipid "Lipid 10": A Technical Guide to its Structure and Function in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 10, also known as EA-PIP, is a novel ionizable aminolipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for advanced drug delivery systems, particularly for nucleic acid-based therapeutics. Its unique chemical structure, featuring a methylpiperazine headgroup, a central tertiary amine, and two polyunsaturated C20 tails, imparts pH-responsive properties essential for efficient encapsulation of therapeutic payloads and their subsequent release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the structure of this compound, supported by physicochemical data, and details the experimental protocols for its characterization and formulation into LNPs. Furthermore, it visualizes the key mechanistic pathway of LNP-mediated cellular delivery and endosomal escape.

Chemical Structure and Physicochemical Properties of this compound

This compound is chemically defined as 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester.[1][2] Its structure is characterized by a hydrophilic head containing a methylpiperazine moiety and a hydrophobic region composed of two identical linoleyl (C18:2) tails. The presence of three amine groups—two tertiary amines within the piperazine (B1678402) ring and the linker, and one secondary amine—allows for a pH-dependent positive charge, which is crucial for its function in LNPs.[1][3]

Structural Features

-

Headgroup: The 4-methylpiperazine headgroup is a key feature that influences the pKa of the lipid and its interaction with the aqueous environment.

-

Linker: An ester linkage connects the headgroup to the hydrophobic tails via an ethanolamine (B43304) bridge.

-

Tails: Two polyunsaturated C20 tails, specifically linoleyl chains, provide the lipid with a fluid and flexible hydrophobic domain.[1][3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [1][2] |

| Synonym | EA-PIP | [1][2] |

| CAS Number | 2430034-02-7 | [1][2] |

| Molecular Formula | C46H85N3O2 | [1][2] |

| Molecular Weight | 712.2 g/mol | [1][2] |

| pKa | 6.2 - 6.5 | [1][2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in methyl acetate | [1][2] |

Experimental Protocols

Representative Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative multi-step synthesis can be proposed based on the general synthesis of piperazine-based ionizable lipids.[4][5] This typically involves the sequential reaction of a piperazine-containing precursor with the appropriate lipid tails.

Workflow for the Synthesis of Piperazine-based Ionizable Lipids

Caption: A representative workflow for the synthesis of piperazine-based ionizable lipids like this compound.

Methodology:

-

Amide Coupling: A protected piperazine derivative is reacted with a Boc-protected amino acid (e.g., Boc-β-alanine) in the presence of a coupling agent to form an amide bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions to expose a primary amine.

-

Reductive Amination: The deprotected intermediate is then reacted with two equivalents of an aldehyde derivative of the lipid tail (e.g., linoleyl aldehyde) via reductive amination to attach the hydrophobic chains.

-

Purification: The final product is purified using column chromatography to yield this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization of this compound by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to confirm the presence of key structural motifs, such as the protons on the piperazine ring, the methyl group, the ester linkage, the unsaturated bonds in the lipid tails, and the terminal methyl groups of the tails. The integration of the signals can be used to confirm the ratio of these protons.

-

¹³C NMR: Carbon-13 NMR provides detailed information on the carbon skeleton of the molecule, confirming the presence of carbonyl carbons from the ester, sp² carbons from the double bonds, and the various aliphatic carbons in the headgroup and tails.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the accurate molecular weight of this compound, confirming its elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis by MS/MS can be used to further confirm the structure by identifying characteristic fragment ions corresponding to the loss of the headgroup or the lipid tails.

Formulation of Lipid Nanoparticles (LNPs) with this compound

A common method for preparing LNPs is through microfluidic mixing, where an ethanolic solution of lipids is rapidly mixed with an aqueous solution containing the nucleic acid payload.[3]

Typical LNP Formulation Protocol:

-

Preparation of Lipid Stock Solution: this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[6]

-

Preparation of Aqueous Phase: The nucleic acid (e.g., siRNA, mRNA) is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3-4).

-

Microfluidic Mixing: The lipid-ethanol solution and the aqueous nucleic acid solution are pumped through a microfluidic device at a controlled flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase) to induce the self-assembly of LNPs.

-

Dialysis and Concentration: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, leading to the neutralization of this compound on the LNP surface. The LNPs can then be concentrated if necessary.

-

Characterization of LNPs: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Mechanism of Action in Drug Delivery

The function of this compound within an LNP is critically dependent on its ionizable nature. At the acidic pH used during formulation, the amine groups of this compound are protonated, allowing for the electrostatic complexation of the negatively charged nucleic acid payload. Upon administration and circulation at physiological pH (~7.4), the surface of the LNP becomes largely neutral, which reduces non-specific interactions with biological components and enhances stability.

Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates this compound again, leading to a net positive charge on the LNP. These cationic lipids can then interact with the anionic lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the nucleic acid cargo into the cytoplasm.[1][7][]

Visualization of LNP Cellular Uptake and Endosomal Escape

The following diagram illustrates the key steps in the delivery of a therapeutic payload by a this compound-containing LNP.

Caption: The cellular delivery pathway of a this compound-containing LNP, from endocytosis to payload release.

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for drug delivery. Its well-defined structure, with a pH-responsive piperazine headgroup and unsaturated lipid tails, enables the formulation of stable and effective lipid nanoparticles for the delivery of nucleic acid-based therapeutics. The detailed understanding of its physicochemical properties and its mechanism of action is crucial for the rational design of next-generation LNP-based medicines. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and formulation of this compound, facilitating further research and development in this promising field.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Lipid 10 in siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid 10 has emerged as a potent ionizable aminolipid for the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). Its unique chemical structure, featuring a methylpiperazine head, a central tertiary amine, and two polyunsaturated C20 tails, facilitates the efficient encapsulation of siRNA and its delivery to target cells, particularly leukocytes and cancer cells. With a pKa in the optimal range of 6.2-6.5, this compound enables a pH-responsive mechanism of action. This allows for efficient siRNA encapsulation at acidic pH during formulation and endosomal escape into the cytoplasm of target cells, where the siRNA can engage the RNA interference machinery. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to support its application in preclinical research and drug development.

Introduction to this compound

This compound, chemically known as 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate, is a novel ionizable lipid that has demonstrated significant promise in the delivery of RNA therapeutics.[1][2][3] Its structure is designed to provide a balance of properties that are critical for effective in vivo delivery of siRNA. The presence of three amine groups allows for a pH-dependent positive charge, which is crucial for interacting with the negatively charged siRNA backbone and the anionic lipids of the endosomal membrane.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate | [1] |

| CAS Number | 2430034-02-7 | [1] |

| Molecular Formula | C46H85N3O2 | [3] |

| Molecular Weight | 712.21 g/mol | [1] |

| pKa | 6.2 - 6.5 | [3][4] |

Mechanism of Action in siRNA Delivery

The therapeutic efficacy of siRNA is dependent on its successful delivery into the cytoplasm of target cells. This compound-formulated LNPs achieve this through a multi-step process that leverages the unique physicochemical properties of this ionizable lipid.

LNP Formulation and siRNA Encapsulation

This compound is a key component in a four-part lipid mixture used to formulate LNPs, which also includes a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[4] The formulation process typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution (pH 4.0) containing the siRNA cargo.[4]

At this low pH, the amine groups of this compound become protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the siRNA, leading to the self-assembly of the lipids and siRNA into a condensed core, effectively encapsulating the siRNA within the LNP.[5]

Figure 1: LNP formation with this compound at acidic pH.

Systemic Circulation and Cellular Uptake

Following formulation, the LNPs are neutralized to a physiological pH for systemic administration. At this neutral pH, this compound is largely deprotonated and carries a near-neutral charge.[5] This is a critical feature that reduces non-specific interactions with blood components and minimizes toxicity. The PEGylated lipid component of the LNP further contributes to stability in circulation by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system.

The LNPs are taken up by target cells through endocytosis. The specific targeting of certain cell types, such as leukocytes, can be influenced by the overall lipid composition of the LNP.[4]

Endosomal Escape and Cytoplasmic Release

Once inside the cell, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of this compound.[5] This "re-charging" of the ionizable lipid is the key to endosomal escape.

The positively charged this compound can then interact with the anionic lipids present in the endosomal membrane. This interaction is thought to disrupt the integrity of the endosomal membrane, potentially through the formation of non-bilayer lipid phases, leading to the release of the siRNA from the endosome into the cytoplasm.[5]

Figure 2: Mechanism of endosomal escape of this compound LNPs.

RNA Interference

Once in the cytoplasm, the siRNA is recognized by the RNA-induced silencing complex (RISC). The siRNA duplex is unwound, and the antisense strand guides the RISC to the complementary messenger RNA (mRNA) target. This leads to the cleavage and subsequent degradation of the target mRNA, resulting in the silencing of the corresponding gene and a reduction in the expression of the target protein.

Quantitative Data

The performance of this compound-based LNPs has been evaluated in several preclinical studies. The following tables summarize key quantitative data from these studies.

Table 2: In Vitro Gene Silencing Efficacy of this compound LNPs

| Cell Line | Target Gene | siRNA Concentration | % Gene Silencing | Reference |

| U266 (Multiple Myeloma) | PLK1 | Not Specified | High | [6] |

| Ovarian Cancer Cell Lines | CKAP5 | Not Specified | Significant | [2] |

Table 3: In Vivo Gene Silencing and Therapeutic Efficacy of this compound LNPs

| Animal Model | Target Gene/Disease | siRNA Dose | % Gene Silencing/Therapeutic Outcome | Reference |

| Mice (Ovarian Cancer Xenograft) | CKAP5 | Not Specified | 80% survival rate | [1][2] |

| Mice (Primary Lymphocytes) | Not Specified | Not Specified | Robust gene silencing | [4] |

Table 4: Physicochemical Characterization of this compound LNPs

| Parameter | Value | Method | Reference |

| Mean Diameter | ~90 nm | Dynamic Light Scattering (DLS) | [7] |

| Polydispersity Index (PDI) | ~0.1 | Dynamic Light Scattering (DLS) | [7] |

| Zeta Potential (at neutral pH) | ~ -5 mV | Electrophoretic Light Scattering (ELS) | [7] |

| siRNA Encapsulation Efficiency | >90% | RiboGreen Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and evaluation of this compound-based LNPs for siRNA delivery.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol is adapted from methodologies used for formulating ionizable lipid-based LNPs.[4][8]

Figure 3: Workflow for LNP formulation.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

siRNA of interest

-

Ethanol (B145695) (200 proof)

-

Sodium acetate (B1210297) buffer (25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Preparation of Ethanolic Lipid Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[4]

-

The total lipid concentration in the ethanol phase should be prepared according to the requirements of the microfluidic system (e.g., 10-20 mM).

-

-

Preparation of Aqueous siRNA Solution:

-

Dissolve the siRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the ethanolic lipid solution and the aqueous siRNA solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[8]

-

-

Dialysis:

-

Immediately after mixing, dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

-

-

Concentration and Sterilization:

-

If necessary, concentrate the LNP suspension using centrifugal filter units.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

-

Storage:

-

Store the LNP-siRNA formulation at 4°C.

-

Physicochemical Characterization Protocols

4.2.1. Particle Size and Zeta Potential Measurement

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[9]

-

Procedure:

-

Dilute the LNP suspension in PBS (pH 7.4).

-

Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS.

-

Measure the zeta potential using ELS.

-

4.2.2. siRNA Encapsulation Efficiency

-

Method: RiboGreen Assay.[10]

-

Procedure:

-

Prepare a standard curve of the siRNA of interest.

-

To determine the total siRNA concentration, lyse a sample of the LNP formulation with a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.

-

To determine the free (unencapsulated) siRNA, use an intact sample of the LNP formulation.

-

Add the RiboGreen reagent to both the lysed and intact samples, as well as the standards.

-

Measure the fluorescence intensity (Ex/Em: ~480/520 nm).

-

Calculate the total and free siRNA concentrations from the standard curve.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

-

4.2.3. pKa Determination

-

Method: 2-(p-toluidino)-6-napthalene sulfonic acid (TNS) fluorescent probe assay.[6]

-

Procedure:

-

Prepare a series of buffers with a pH range from 3 to 10.

-

Add the LNP suspension and the TNS probe to each buffer.

-

Measure the fluorescence intensity (Ex/Em: ~321/445 nm).

-

Plot the fluorescence intensity against the pH.

-

The pKa is the pH at which 50% of the maximum fluorescence is observed, determined by fitting the data to a sigmoidal curve.

-

In Vitro and In Vivo Evaluation Protocols

4.3.1. In Vitro Gene Silencing Assay

-

Cell Culture: Culture the target cell line in the appropriate growth medium.

-

Transfection: Add the this compound LNP-siRNA formulation to the cells at various siRNA concentrations. Include a negative control (e.g., LNP with a scrambled siRNA) and a positive control (e.g., a commercial transfection reagent).

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis of Gene Silencing:

-

mRNA Level: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA.

-

Protein Level: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to measure the level of the target protein.

-

4.3.2. In Vivo Efficacy and Toxicity Study (Mouse Model)

-

Animal Model: Use an appropriate mouse model for the disease of interest (e.g., a tumor xenograft model for cancer studies).[1][2]

-

Administration: Administer the this compound LNP-siRNA formulation to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection). Include control groups receiving PBS and LNP-scrambled siRNA.

-

Monitoring: Monitor the health and body weight of the mice throughout the study.

-

Efficacy Assessment:

-

Toxicity Assessment:

-

Collect blood samples to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine).

-

Perform histological analysis of major organs to assess for any signs of tissue damage.

-

Conclusion

References

- 1. NMR measurement of pKa of water-soluble ionizable lipid analogs [bio-protocol.org]

- 2. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]

- 8. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of Lipid 10 in lipid nanoparticles

An In-depth Technical Guide on the Core Biological Role of Ionizable Lipids in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the rapid development and success of mRNA vaccines for COVID-19.[1][2][3] At the heart of these delivery vehicles are ionizable lipids, a class of synthetic cationic lipids that are critical for both the formulation's stability and its biological activity.[1][4][5] While the term "Lipid 10" does not refer to a universally recognized, specific ionizable lipid, it is representative of the numerous novel lipids that have been synthesized and screened in libraries to optimize LNP performance. This guide provides a comprehensive overview of the biological role of ionizable lipids in LNPs, with a focus on their structure-function relationships, the mechanism of action, and the experimental protocols used for their evaluation.

The Pivotal Role of Ionizable Lipids in LNP Functionality

Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary or quaternary amine, a linker, and one or more hydrophobic tails.[6] This structure is fundamental to their primary biological role: the efficient encapsulation and intracellular delivery of nucleic acid payloads. The key feature of these lipids is their pH-dependent charge.[1][7]

At an acidic pH (typically below 6.0), the amine headgroup becomes protonated, resulting in a positive charge. This positive charge is crucial during the LNP formulation process, as it facilitates the complexation and encapsulation of negatively charged nucleic acids like mRNA and siRNA through electrostatic interactions.[2][8]

Conversely, at physiological pH (around 7.4), the ionizable lipid is largely neutral.[4] This is a critical design feature that minimizes toxicity and non-specific interactions with biological membranes in the bloodstream, enhancing the LNP's circulation time and overall safety profile compared to permanently cationic lipids.[4][6]

Endosomal Escape: The Critical Hurdle

Upon cellular uptake, typically via endocytosis, the LNP is enclosed within an endosome.[4] For the nucleic acid cargo to reach the cytoplasm and exert its therapeutic effect (e.g., translation of mRNA into protein), it must escape this endosomal compartment. This is the most significant barrier to effective nucleic acid delivery and the primary biological function of the ionizable lipid.[4][7][]

As the endosome matures, its internal pH drops to around 5.0-6.0.[] In this acidic environment, the ionizable lipid again becomes protonated. The resulting positive charge on the LNP surface promotes interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[7][10] This interaction is thought to induce a phase transition in the lipid arrangement from a bilayer to a non-bilayer, hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytosol.[4][7][10]

Structure-Activity Relationship of Ionizable Lipids

The efficacy of an ionizable lipid is intrinsically linked to its chemical structure. Researchers have synthesized and screened extensive libraries of these lipids to elucidate the structure-activity relationships that govern LNP potency.[5][11][12] Key structural features that are optimized include the pKa of the ionizable headgroup, the nature of the linker, and the architecture of the hydrophobic tails. The pKa is a critical parameter, with an optimal range generally considered to be between 6.2 and 6.5 to ensure both efficient encapsulation at low pH and neutrality at physiological pH, followed by re-protonation in the endosome.[13]

Quantitative Data on LNP Performance

The performance of LNPs formulated with different ionizable lipids is assessed based on several key physicochemical and biological parameters. The following tables summarize representative data for LNPs formulated with clinically relevant ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315.

Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids

| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DLin-MC3-DMA | 50:10:38.5:1.5 | ~ 80-100 | < 0.2 | ~ -5 to +5 | > 90 |

| SM-102 | 50:10:38.5:1.5 | ~ 80-100 | < 0.2 | ~ -10 to 0 | > 95 |

| ALC-0315 | 50:10:38.5:1.5 | ~ 70-90 | < 0.2 | ~ -5 to +5 | > 95 |

Note: The exact values can vary depending on the specific formulation process and analytical method used.

Table 2: In Vivo Efficacy of LNPs with Different Ionizable Lipids

| Ionizable Lipid | Payload | Animal Model | Administration Route | Key Finding |

| DLin-MC3-DMA | siRNA | Mouse | Intravenous | Potent gene silencing in hepatocytes. |

| SM-102 | mRNA | Mouse | Intramuscular | High levels of protein expression at the injection site.[14] |

| ALC-0315 | mRNA | Mouse | Intramuscular | Elicited high levels of IgG and cellular immune responses.[15] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and nucleic acid components.[16][17]

-

Preparation of Solutions:

-

Lipid Phase (Organic): Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[18] The total lipid concentration is typically in the range of 10-25 mM.

-

Aqueous Phase: Dissolve the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[19] The concentration of the nucleic acid will depend on the desired final lipid-to-payload ratio.

-

-

Microfluidic Mixing:

-

Load the lipid solution and the aqueous nucleic acid solution into separate syringes.

-

Mount the syringes onto a microfluidic mixing device (e.g., NanoAssemblr).

-

Set the flow rates for the two solutions, typically at a ratio of 1:3 (organic:aqueous).[19] The total flow rate will influence the resulting particle size.

-

Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid, forming the LNP.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution contains ethanol and is at an acidic pH. To prepare the LNPs for in vitro or in vivo use, the ethanol must be removed and the buffer exchanged to a physiological pH (e.g., PBS, pH 7.4).

-

This is typically achieved through dialysis or tangential flow filtration against PBS for a sufficient period to ensure complete buffer exchange.[20]

-

LNP Characterization

-

Technique: Dynamic Light Scattering (DLS).[21][]

-

Procedure:

-

Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

The software calculates the hydrodynamic diameter (particle size) and the PDI, which is a measure of the heterogeneity of particle sizes in the sample.[] A PDI value below 0.2 is generally considered indicative of a monodisperse population.

-

-

Technique: Electrophoretic Light Scattering (ELS).[21][]

-

Procedure:

-

Dilute the LNP sample in an appropriate buffer (e.g., PBS or a low-salt buffer).

-

Load the sample into a specialized zeta potential cell.

-

An electric field is applied across the sample, causing the charged particles to move.

-

The instrument measures the velocity of the particles and calculates the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.[][23]

-

-

Technique: RiboGreen Assay (or similar fluorescent dye-based assay).[6][24][25]

-

Procedure:

-

Prepare two sets of LNP samples.

-

To the first set, add a buffer without detergent (e.g., TE buffer). The RiboGreen dye will bind to any unencapsulated, free RNA, and the fluorescence will be measured. This represents the amount of "free" RNA.

-

To the second set, add a buffer containing a surfactant (e.g., 0.2% Triton X-100) to disrupt the LNPs.[6] This will release all the encapsulated RNA. The RiboGreen dye will then bind to the total amount of RNA, and the fluorescence is measured. This represents the "total" RNA.

-

The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100[6]

-

Visualizing Key Processes

The following diagrams illustrate the core concepts of LNP-mediated delivery and the general workflow for their development.

Caption: LNP-mediated mRNA delivery and endosomal escape pathway.

Caption: General experimental workflow for LNP development and evaluation.

Conclusion

The biological role of ionizable lipids is central to the success of lipid nanoparticles as a premier nucleic acid delivery system. Their unique pH-responsive nature enables both stable formulation and, critically, the overcoming of the endosomal escape barrier, which is paramount for therapeutic efficacy. While the specific designation "this compound" may refer to a candidate from a screening library, the principles of its function are emblematic of the broader class of ionizable lipids. A thorough understanding of their structure-activity relationships, combined with robust experimental protocols for formulation and characterization, is essential for the continued development and optimization of next-generation LNP-based medicines.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. mdpi.com [mdpi.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echelon-inc.com [echelon-inc.com]

- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 8. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 13. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. en.bio-protocol.org [en.bio-protocol.org]

- 21. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]

- 23. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 24. waters.com [waters.com]

- 25. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

The Advent of Lipid 10: A Technical Guide to a Novel Ionizable Lipid for Advanced RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of nucleic acid-based therapeutics is rapidly evolving, with the success of these modalities being intrinsically linked to the efficacy and safety of their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, and at the core of their function lies the ionizable lipid. This technical guide provides an in-depth overview of the discovery, synthesis, and application of Lipid 10, a novel ionizable amino lipid that has demonstrated significant potential for the delivery of small interfering RNA (siRNA) in challenging therapeutic areas. This document details the experimental protocols for LNP formulation and characterization, presents key quantitative data on its efficacy and safety, and visualizes the underlying mechanisms of action.

Discovery of this compound

This compound was identified from a combinatorial library of novel ionizable amino lipids designed to enhance the delivery of siRNA to leukocytes, a cell type notoriously difficult to transfect. The discovery, reported by Ramishetti et al. in 2020, involved the synthesis and screening of a series of lipids with varied head groups and tail structures.[1] The rationale behind the library's design was to explore the impact of different chemical moieties on the efficiency of LNP-mediated gene silencing. This compound, with its unique 4-methyl-1-piperazinepropanoic acid headgroup, emerged as a lead candidate due to its superior performance in in vitro and in vivo screens.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly detailed in the seminal literature, it is described as being synthesized using established methods for creating similar ionizable lipids. The general approach involves a Michael addition reaction, a common method for forming carbon-carbon bonds. A representative synthesis would involve the reaction of a piperazine-containing headgroup precursor with lipid tails containing reactive acrylate (B77674) groups.

Disclaimer: The following is a representative synthesis protocol based on general methods for similar ionizable lipids. The exact conditions for the synthesis of this compound have not been publicly disclosed.

Representative Synthesis Protocol:

-

Preparation of Reactants:

-

Dissolve the piperazine-containing headgroup precursor in a suitable organic solvent (e.g., dichloromethane).

-

Dissolve the lipid tail precursor with a reactive acrylate group in the same solvent.

-

-

Michael Addition Reaction:

-

Slowly add the lipid tail solution to the headgroup solution under inert atmosphere (e.g., argon or nitrogen).

-

The reaction is typically stirred at room temperature for 24-48 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica (B1680970) gel to yield the final this compound product.

-

Physicochemical Properties and LNP Formulation

This compound is formulated into LNPs along with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and efficient delivery.

Table 1: Physicochemical Properties of this compound-based LNPs for siRNA Delivery [2][3]

| Property | Value |

| Ionizable Lipid | This compound |

| Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) | 50:10:38.5:1.5 |

| Average Size (nm) | ~70 nm |

| Zeta Potential (mV) | Partially Negative |

| Polydispersity Index (PDI) | Low (indicating uniform size) |

| siRNA Encapsulation Efficiency (%) | >95% |

Experimental Protocols

LNP Formulation Protocol for siRNA Encapsulation

The following protocol describes the formulation of this compound-based LNPs encapsulating siRNA using a microfluidic mixing technique.

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid solution and the siRNA solution into separate syringes of a microfluidic mixing device.

-

Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio.

-

The rapid mixing within the microfluidic chip leads to the self-assembly of LNPs.

-

-

Purification:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated siRNA.

-

In Vivo Efficacy Assessment in an Ovarian Cancer Xenograft Model

This protocol outlines the methodology used to evaluate the therapeutic efficacy of this compound-LNPs carrying siRNA against cytoskeleton-associated protein 5 (CKAP5) in a mouse model of ovarian cancer.[2][4]

-

Animal Model:

-

Establish ovarian cancer xenografts in immunocompromised mice by intraperitoneal injection of chemo-resistant human ovarian cancer cells (NCI/ADR-RES).

-

-

Treatment Regimen:

-

Administer this compound-LNPs encapsulating siCKAP5 or a control siRNA intravenously to the tumor-bearing mice.

-

Dosing is typically performed on a schedule (e.g., twice a week).

-

-

Efficacy Endpoints:

-

Monitor tumor growth by bioluminescence imaging or direct measurement of tumor volume.

-

Record animal survival over the course of the study.

-

-

Toxicity Assessment:

-

Monitor animal body weight throughout the study.

-

At the study endpoint, collect blood for serum chemistry analysis to measure liver enzymes (ALT, AST).

-

Quantitative Data on Efficacy and Safety

The therapeutic potential of this compound-LNPs for siRNA delivery has been demonstrated in a preclinical model of aggressive, chemo-resistant ovarian cancer.

Table 2: In Vivo Efficacy of this compound-LNP-siCKAP5 in an Ovarian Cancer Mouse Model [2][4][5][6][7]

| Parameter | Result |

| Target Gene | Cytoskeleton-associated protein 5 (CKAP5) |

| Cancer Model | Chemo-resistant ovarian cancer xenograft |

| Tumor Volume Reduction | Significant reduction compared to control |

| Survival Rate | 80% survival in the treatment group |

Table 3: In Vivo Safety Profile of this compound-based LNPs in Mice [1][8][9]

| Parameter | Observation |

| Body Weight | No significant changes observed |

| Liver Enzymes (ALT, AST) | No significant elevation reported |

| Inflammatory Cytokines | To be determined in further studies |

Mechanism of Action and Cellular Delivery

The efficacy of this compound-LNPs is attributed to their ability to efficiently deliver their siRNA payload into the cytoplasm of target cells. This process involves several key steps, including cellular uptake and endosomal escape.

LNP-Mediated siRNA Delivery Workflow

Signaling Pathway of Endosomal Escape

The key to the success of ionizable lipids like this compound is their ability to facilitate the escape of the siRNA from the endosome into the cytoplasm. This process is triggered by the acidic environment of the endosome.

Conclusion and Future Directions

This compound represents a significant advancement in the field of ionizable lipids for siRNA delivery. Its discovery through a combinatorial chemistry approach highlights the power of rational design in developing next-generation delivery vehicles. The impressive preclinical efficacy and favorable safety profile in a challenging ovarian cancer model underscore its therapeutic potential. Future research should focus on elucidating the detailed structure-activity relationships of this compound and its analogs to further optimize delivery to various cell and tissue types. Additionally, comprehensive long-term toxicity studies will be crucial for its clinical translation. The continued exploration of novel ionizable lipids like this compound will undoubtedly pave the way for the development of more effective and safer RNA-based medicines.

References

- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [matzav.com]

- 3. researchgate.net [researchgate.net]

- 4. dan-peer.tau.ac.il [dan-peer.tau.ac.il]

- 5. Researchers present a new approach to the treatment of ovarian cancer using RNA-based nanodrugs – demonstrating an 80% survival rate in lab models - ecancer [ecancer.org]

- 6. english.m.tau.ac.il [english.m.tau.ac.il]

- 7. femtechworld.co.uk [femtechworld.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physicochemical Properties of Ionizable Lipids for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of a representative ionizable lipid, herein referred to as "Lipid X," a critical component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The principles and methodologies described are broadly applicable to the characterization of novel ionizable lipids in drug development.

Physicochemical Properties of Lipid X

The performance of an ionizable lipid in a drug delivery system is dictated by its physicochemical characteristics. These properties influence the formulation process, stability of the nanoparticles, and the efficiency of cargo encapsulation and release.

Table 1: Summary of Key Physicochemical Properties of Lipid X

| Property | Value | Significance in LNP Formulation |

| pKa | 6.4 | The pKa is a critical parameter that governs the ionization state of the lipid. A pKa in the range of 6.2-6.7 allows for a net positive charge at acidic pH (endosomes), facilitating interaction with the negatively charged endosomal membrane and promoting cargo release. At physiological pH (7.4), the lipid is near neutral, which contributes to the stability and reduced toxicity of the LNP in circulation. |

| Molecular Weight | 600 - 800 g/mol | The molecular weight influences the packing of the lipid within the LNP structure and can affect the overall size and stability of the nanoparticle. |

| Critical Micelle Concentration (CMC) | 1 - 10 µM | The CMC is the concentration at which the lipid molecules self-assemble into micelles. This property is important for understanding the self-assembly behavior during LNP formation. |

| Headgroup | Tertiary Amine | The ionizable headgroup is responsible for the pH-responsive charge of the lipid. Tertiary amines are commonly used due to their pKa values in the desired range for endosomal escape. |

| Tail Structure | Unsaturated Acyl Chains | The structure of the lipid tails (e.g., length, degree of unsaturation) affects the fluidity of the LNP and its ability to fuse with the endosomal membrane. Unsaturated tails can create packing defects that facilitate this fusion. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of ionizable lipids and the LNPs they form.

2.1. Determination of pKa

The pKa of an ionizable lipid is a measure of its acidity and is a key determinant of its pH-responsive behavior. A common method for pKa determination is through the use of a fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

-

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the core of a lipid vesicle. As the pH of the environment decreases, the ionizable lipid becomes protonated and positively charged, leading to the formation of vesicles that can encapsulate the TNS probe. The increase in fluorescence intensity is monitored as a function of pH.

-

Methodology:

-

Prepare a series of buffers with a pH range from 3 to 10.

-

Disperse the ionizable lipid in each buffer to a final concentration of 10-20 µM.

-

Add TNS to each sample to a final concentration of 1 µM.

-

Incubate the samples for 5-10 minutes at room temperature.

-

Measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.

-

Plot the fluorescence intensity as a function of pH.

-

The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed. This is typically calculated by fitting the data to a sigmoidal dose-response curve.

-

2.2. LNP Formulation and Characterization

The formulation of LNPs and the characterization of their physical properties are essential steps in the development of a drug delivery system.

-

LNP Formulation via Microfluidic Mixing:

-

Prepare a lipid mixture in ethanol (B145695) containing the ionizable lipid (e.g., Lipid X), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in a defined molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the cargo (e.g., mRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous cargo solution at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing leads to the self-assembly of LNPs.

-

Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated cargo.

-

-

Characterization of LNP Size and Zeta Potential:

-

Particle Size: The mean hydrodynamic diameter and polydispersity index (PDI) of the LNPs are determined by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

-

Zeta Potential: The surface charge of the LNPs is measured using Laser Doppler Velocimetry (LDV). The zeta potential is typically measured at physiological pH to assess the surface charge in a biological environment.

-

-

Determination of Encapsulation Efficiency:

-

The encapsulation efficiency (EE) is the percentage of the initial cargo that is successfully entrapped within the LNPs.

-

A common method for determining the EE of nucleic acids is the RiboGreen assay.

-

The total amount of nucleic acid is measured after lysing the LNPs with a detergent (e.g., 1% Triton X-100).

-

The amount of unencapsulated (free) nucleic acid is measured in an intact LNP sample. RiboGreen is a fluorescent dye that binds to nucleic acids, and its fluorescence is quenched when the nucleic acid is encapsulated within the LNP.

-

The EE is calculated using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

-

Visualizations

3.1. Experimental Workflow for LNP Formulation and Characterization

Caption: Workflow for LNP formulation and characterization.

3.2. Proposed Signaling Pathway for Endosomal Escape

Caption: Mechanism of endosomal escape facilitated by Lipid X.

An In-depth Technical Guide to the Ionizable Nature of Lipid 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid, Lipid 10, a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. This document details its chemical properties, ionizable nature, and the methodologies used to characterize its behavior in LNP formulations.

Introduction to this compound and its Role in Drug Delivery

This compound is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery, particularly for short interfering RNA (siRNA) and messenger RNA (mRNA) therapeutics. Its structure is designed to facilitate the encapsulation of negatively charged nucleic acid payloads within LNPs at an acidic pH and to enable their efficient release into the cytoplasm of target cells. The ionizable nature of this compound is central to its function, providing a pH-sensitive charge that is crucial for both the stability of the LNP in circulation and its subsequent interaction with endosomal membranes.

The key advantage of ionizable lipids like this compound lies in their ability to remain relatively neutral at physiological pH (around 7.4), which minimizes non-specific interactions with blood components and reduces potential toxicity.[1] Upon endocytosis into target cells, the LNP is exposed to the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the tertiary amine groups of this compound become protonated, leading to a net positive charge. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Chemical Properties of this compound

This compound is characterized by a multi-component structure featuring a tertiary amine headgroup, a linker, and two hydrophobic tails.

| Property | Value | Reference |

| Chemical Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | BroadPharm |

| Molecular Formula | C46H85N3O2 | BroadPharm |

| Molecular Weight | 712.2 g/mol | BroadPharm |

| CAS Number | 2430034-02-7 | BroadPharm |

| Synonyms | EA-PIP | Cayman Chemical |

| pKa | 6.2 - 6.5 | Cayman Chemical |

The Ionizable Nature of this compound and its Apparent pKa

The ionizable nature of this compound is conferred by its tertiary amine-containing headgroup. The pKa of an ionizable lipid is a critical parameter that dictates its ionization state at a given pH. For effective in vivo delivery, an optimal apparent pKa range of 6.2 to 6.5 has been identified for hepatic gene silencing.[2][3] This allows the LNP to be relatively neutral in the bloodstream (pH 7.4) and become positively charged within the acidic environment of the endosome. The apparent pKa of an ionizable lipid within an LNP can be influenced by the overall lipid composition of the nanoparticle.

The pH-dependent ionization of this compound is the cornerstone of its function in drug delivery. At a formulation pH of around 4, which is well below its pKa, this compound is predominantly positively charged. This positive charge facilitates the electrostatic interaction and encapsulation of negatively charged nucleic acids. After administration and circulation at physiological pH, the surface of the LNP becomes nearly neutral. Upon cellular uptake and entry into the endosome, the lower pH leads to the protonation of this compound, inducing a positive surface charge on the LNP. This is hypothesized to promote fusion with the anionic endosomal membrane, leading to cargo release.

References

An In-depth Technical Guide to Lipid 10 (CAS 2430034-02-7): A Key Component in Therapeutic RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 10, identified by CAS number 2430034-02-7, is a novel ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the therapeutic delivery of RNA interference (RNAi) payloads. With a pKa in the range of 6.2-6.5, this compound is adept at encapsulating negatively charged nucleic acids like small interfering RNA (siRNA) in acidic environments and facilitating their release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a putative synthesis scheme, and detailed methodologies for its application in formulating LNPs for gene silencing. A significant focus is placed on its successful application in the targeted silencing of Cytoskeleton Associated Protein 5 (CKAP5), a protein implicated in the progression of genetically unstable cancers. This document synthesizes available data to offer researchers and drug development professionals a thorough resource for utilizing this compound in their therapeutic development pipelines.

Core Chemical and Physical Properties of this compound

This compound, also known by its synonym EA-PIP, is a multi-component lipid designed for optimal performance in LNP formulations. Its structure incorporates a 4-methyl-1-piperazinepropanoic acid head group, an ethanolamine (B43304) linker, and two linoleyl tail chains.[1][2] This unique architecture contributes to its efficacy in siRNA delivery.

| Property | Value | Reference |

| CAS Number | 2430034-02-7 | [3] |

| Synonym | EA-PIP | [3] |

| Formal Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [3] |

| Molecular Formula | C₄₆H₈₅N₃O₂ | [3] |

| Formula Weight | 712.2 g/mol | [3] |

| pKa | 6.2 - 6.5 | [3] |

| Purity | ≥95% | [3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of similar ionizable lipids that feature an ethanolamine linker and linoleyl tails.[1][2] The synthesis would likely involve a multi-step process.

A proposed reaction workflow for the synthesis of this compound is outlined below. This diagram is a representation of a potential synthetic pathway and is not based on a published protocol.

Caption: Proposed synthesis workflow for this compound (EA-PIP).

Formulation of Lipid Nanoparticles (LNPs) with this compound

The formulation of LNPs is a critical step in the effective delivery of siRNA. Microfluidic mixing is a reproducible method for the controlled self-assembly of lipids and siRNA into nanoparticles.[4][5][6]

Materials

-

This compound (EA-PIP)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

siRNA (e.g., targeting CKAP5)

-

Ethanol (B145695) (USP grade)

-

Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

Experimental Protocol: LNP Formulation via Microfluidic Mixing

-

Preparation of Lipid Stock Solution:

-

Preparation of siRNA Solution:

-

Dissolve the lyophilized siRNA in 25 mM sodium acetate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a herringbone micromixer).[4][5]

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into a second syringe.

-

Connect the syringes to the inlets of the microfluidic chip.

-

Set the syringe pump to a total flow rate of 2 mL/min, with a flow rate ratio of 1:1 (lipid:siRNA solution), resulting in a 1 mL/min flow rate for each syringe.[4][5]

-

Collect the resulting LNP suspension from the outlet.

-

-

Purification and Buffer Exchange:

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

-

Physicochemical Characterization of LNPs

The physical properties of the formulated LNPs are critical for their in vivo performance.

| Parameter | Method | Typical Values | Reference |

| Size (Diameter) | Dynamic Light Scattering (DLS) | ~80-150 nm | [8] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [8][9] |

| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | [4] |

Application in Therapeutic Gene Silencing of CKAP5 in Ovarian Cancer

This compound-formulated LNPs have been successfully used to deliver siRNA targeting CKAP5, a microtubule-associated protein, leading to selective lethality in genetically unstable cancer cells.[7][10]

Experimental Workflow: From In Vitro to In Vivo

Caption: Experimental workflow for evaluating siCKAP5-LNPs.

In Vitro Experimental Protocols

-

The NCI/ADR-RES (NAR) human ovarian cancer cell line, known for its chemoresistance, is a suitable model.[7][10]

-

Culture cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Seed NAR cells in 96-well plates.

-

After 24 hours, treat the cells with varying concentrations of siCKAP5-LNPs or control LNPs.

-

Incubate for 72 hours.

-

Assess cell viability using a standard method such as the Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry.[7][11]

-

Treat NAR cells with siCKAP5-LNPs.

-

After 48 hours, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify CKAP5 mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers for CKAP5 and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Experimental Protocol: Ovarian Cancer Xenograft Model

-

Animal Model: Use female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: Inoculate mice intraperitoneally with luciferase-expressing NAR cells (e.g., 5 x 10⁶ cells per mouse).[12]

-

Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.[13][14][15]

-

Treatment: Once tumors are established (e.g., day 7-10), administer siCKAP5-LNPs or control LNPs intraperitoneally (e.g., 1 mg/kg siRNA dose) twice a week.[7]

-

Efficacy Evaluation:

-

Continue to monitor tumor burden using BLI.

-

Record animal body weight and survival.

-

At the end of the study, harvest tumors for further analysis (e.g., immunohistochemistry for CKAP5).

-

Quantitative Results

| In Vitro Endpoint | Result | Reference |

| Apoptotic Cell Death (NAR cells) | 60% after 6 days of treatment with siCKAP5-LNPs | [7][11][16] |

| Cell Cycle Arrest (NAR cells) | 40% of cells arrested in G2/M phase at 36 hours post-transfection | [7][11] |

| Spindle Defects (NAR cells) | 80% of cells with multicentric spindle formation | [10][16] |

| In Vivo Endpoint | Result | Reference |

| Tumor Growth | Significant reduction in tumor volume (P < 0.0001) | [7][17] |

| Survival Rate | 80% survival in the siCKAP5-LNP treated group | [7][10][16] |

Signaling Pathway

Silencing of CKAP5 disrupts microtubule dynamics, leading to defects in mitotic spindle formation.[18][19][20] This triggers the spindle assembly checkpoint (SAC), resulting in G2/M arrest and subsequent apoptosis, particularly in genetically unstable cancer cells.[7][10] The upregulation of key SAC genes such as BUB1, BUB1B, and TTK has been observed following CKAP5 knockdown.[10][21][22][23][24]

Caption: CKAP5 silencing-induced signaling pathway leading to apoptosis.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipid Nanoparticles Containing siRNA Synthesized by Microfluidic Mixing Exhibit an Electron-Dense Nanostructured Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic gene silencing of CKAP5 leads to lethality in genetically unstable cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Correlating Quantitative Tumor Accumulation and Gene Knockdown Using SPECT/CT and Bioluminescence Imaging within an Orthotopic Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dan-peer.tau.ac.il [dan-peer.tau.ac.il]

- 18. vesuvius [vesuvius.wi.mit.edu]

- 19. uniprot.org [uniprot.org]

- 20. CKAP5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 21. Expression of the checkpoint kinase BUB1 is a predictor of response to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BUB1B BUB1 mitotic checkpoint serine/threonine kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. Correlation of BUB1 and BUB1B with the development and prognosis of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BUB1B (BUB1 Mitotic Checkpoint Serine/Threonine Kinase B) promotes lung adenocarcinoma by interacting with Zinc Finger Protein ZNF143 and regulating glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lipid 10: An Ionizable Aminolipid for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid 10 is a synthetic, ionizable aminolipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for therapeutic applications.[1] Its unique chemical structure, featuring a methylpiperazine head, a central tertiary amine, and two polyunsaturated C20 tails, enables the efficient encapsulation and intracellular delivery of nucleic acid-based payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA).[2] The presence of three amine groups allows this compound to carry up to three positive charges depending on the pH, a key feature for its function in drug delivery systems.[2] This guide provides a comprehensive overview of the core features of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application.

Core Features and Properties of this compound

The efficacy of this compound in drug delivery is rooted in its specific chemical and physical characteristics. These properties are essential for the formulation of stable LNPs and the subsequent release of their cargo within the target cells.

2.1 Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Formal Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [3] |

| Synonyms | EA-PIP | [3] |

| CAS Number | 2430034-02-7 | [1][2][3][4] |

| Molecular Formula | C₄₆H₈₅N₃O₂ | [1][3][4] |

| Molecular Weight | 712.2 g/mol | [1][3] |

| pKa | 6.2 - 6.5 | [3] |

| Purity | ≥95% | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.918 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO: 100 mg/mL (140.41 mM), Methyl Acetate: 25 mg/mL | [1][3] |

| Storage | Pure form: -20°C (Stable for ≥ 3 years) | [1][3][4] |

| In solvent: -80°C (6 months), -20°C (1 month) | [1] |

2.2 Structural Features

This compound is an ionizable cationic lipid.[3] Its structure consists of:

-

An Ionizable Headgroup: A methylpiperazine headgroup that becomes protonated (positively charged) in the acidic environment of the endosome. This is crucial for endosomal escape.

-

A Tertiary Amine Core: A central tertiary amine contributes to its pH-sensitive charge.[2]

-

Hydrophobic Tails: Two identical polyunsaturated C20 tails that form the lipid core of the nanoparticle.[2]

Mechanism of Action in Nucleic Acid Delivery

This compound is a key component in LNPs designed to deliver nucleic acids.[1] The mechanism involves several stages, from nanoparticle formation to payload release in the cytoplasm. At a low pH, the lipid is positively charged, facilitating complexation with negatively charged nucleic acids like RNA.[] At physiological pH, the resulting LNP is near-neutral, reducing potential toxicity.[]

The delivery process is as follows:

-

LNP Formation: this compound is combined with other lipids (e.g., phospholipids, cholesterol) and the nucleic acid payload in an acidic buffer to form LNPs.

-

Cellular Uptake: The LNPs are taken up by target cells through endocytosis.[]

-

Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. The ionizable amine groups of this compound become protonated, leading to a net positive charge. This charge is believed to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the LNP and its cargo into the cytoplasm.[1][]

This pH-dependent ionization is a critical feature that allows this compound to contribute to the escape of mRNA from the endosome.[1]

Applications in Therapeutic Research

This compound has been successfully utilized in preclinical research for gene silencing in cancer therapy.

4.1 siRNA Delivery for Cancer Treatment Lipid nanoparticles incorporating this compound have been used to encapsulate and deliver siRNA targeting the gene for cytoskeleton-associated protein 5 (CKAP5).[3] In vitro studies demonstrated that these LNPs effectively reduce CKAP5 gene expression and protein levels.[3] This led to a selective reduction in the viability of various genetically unstable cancer cell lines.[3] Furthermore, in vivo administration of these LNPs in a human ovarian cancer mouse xenograft model resulted in reduced tumor growth and increased survival.[3]

4.2 Leukocyte Targeting Research has also shown that this compound is effective for the efficient delivery of siRNA into leukocytes, highlighting its potential for immunomodulatory applications.[4]

Experimental Protocols

The following sections provide generalized methodologies for the formulation of this compound-containing LNPs and their application in a typical in vitro gene silencing experiment.

5.1 Protocol: Formulation of this compound-siRNA LNPs

This protocol describes a standard method for preparing LNPs using microfluidic mixing.

-

Preparation of Lipid Stock Solution:

-

Prepare a stock solution of this compound, cholesterol, and a helper lipid (e.g., DSPC) in ethanol (B145695) at a specific molar ratio. A PEG-lipid is often included to control particle size and stability.

-

A typical molar ratio might be 50:38.5:10:1.5 (Ionizable Lipid:Cholesterol:Helper Lipid:PEG-Lipid).

-

-

Preparation of siRNA Aqueous Solution:

-

Dissolve the lyophilized siRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to a final concentration of 0.5-1.0 mg/mL.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing causes the lipids to precipitate and self-assemble around the siRNA, forming LNPs.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

-

This step neutralizes the surface charge of the LNPs.

-

-

Characterization:

-

Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Assess the zeta potential to confirm surface charge neutralization.

-

5.2 Protocol: In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene knockdown efficiency of the formulated LNPs in a cell culture model.

-

Cell Seeding:

-

Seed target cells (e.g., NCI/ADR-RES human ovarian cancer cells) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection. Incubate for 24 hours.

-

-

LNP Treatment:

-

Dilute the purified this compound-siRNA LNPs in complete cell culture medium to achieve the desired final siRNA concentrations (e.g., 1, 5, 10, 50 nM).

-

Remove the old medium from the cells and add the LNP-containing medium. Include a negative control (e.g., LNPs with scrambled siRNA) and an untreated control.

-

-

Incubation:

-

Incubate the cells with the LNPs for 24-72 hours at 37°C and 5% CO₂.

-

-

Analysis of Gene Knockdown:

-

RNA Analysis (qPCR): After 24-48 hours, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative mRNA levels of the target gene (e.g., CKAP5). Normalize to a housekeeping gene (e.g., GAPDH).

-

Protein Analysis (Western Blot): After 48-72 hours, lyse the cells and extract total protein. Perform a Western blot to quantify the protein level of the target gene. Normalize to a loading control (e.g., β-actin).

-

-

Cell Viability Assay:

-

Following the incubation period, assess cell viability using a standard method like an MTT or CellTiter-Glo assay to determine any cytotoxic effects of the treatment.

-

Conclusion

This compound is a potent, ionizable aminolipid that serves as a cornerstone for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive character is fundamental to its ability to facilitate endosomal escape, a major barrier in intracellular drug delivery. Preclinical data strongly support its use for delivering siRNA therapeutics, particularly in oncology. The detailed protocols and data presented in this guide offer a foundational resource for researchers and developers aiming to leverage this compound in their own LNP-based therapeutic platforms.

References

The Biophysical Interface: A Technical Guide to Lipid 10 and its Interactions with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lipid 10, a novel ionizable aminolipid, and its critical interactions with cell membranes. This compound has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads, such as mRNA. Its unique pH-dependent charge is fundamental to both cargo encapsulation and subsequent endosomal escape, a rate-limiting step in intracellular drug delivery.[1][2][3] This document details the physicochemical properties of this compound, elucidates its mechanism of action at the membrane interface, presents key quantitative data from biophysical assays, outlines detailed experimental protocols for characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, ionizable aminolipid designed for advanced drug delivery applications. Its molecular architecture features a methylpiperazine head group, a central tertiary amine, and two polyunsaturated C20 hydrophobic tails.[4] This structure imparts an amphipathic character and, most importantly, a pH-sensitive charge. At physiological pH (~7.4), this compound is predominantly neutral, a feature that minimizes potential toxicity and non-specific interactions in circulation.[5][6] However, in acidic environments, such as the interior of an endosome (pH 5.0-6.5), its amine groups become protonated, resulting in a net positive charge.[2][7] This charge-flipping property is the cornerstone of its function, enabling it to electrostatically bind and encapsulate negatively charged payloads like nucleic acids during formulation and subsequently interact with and disrupt the anionic endosomal membrane to release its cargo into the cytoplasm.[8][9][10]

Mechanism of Interaction with Cell Membranes

The interaction of this compound with cellular membranes is a multi-stage process, occurring in the context of a lipid nanoparticle (LNP) formulation. The journey begins with cellular uptake and culminates in the intracellular release of the therapeutic cargo.

-

Cellular Uptake: LNPs containing this compound primarily enter cells through endocytosis.[11][12] The specific pathway can vary, but often involves apolipoprotein E (ApoE) binding to the LNP surface in the bloodstream, which then mediates uptake via low-density lipoprotein receptors (LDLR) on the cell surface, particularly in hepatocytes.[5]

-

Endosomal Trafficking: Once internalized, the LNP is enclosed within an endosome.[12] The endosome matures, and its internal pH progressively drops due to the action of proton pumps.[1][2]

-

Protonation and Activation: As the endosomal pH decreases below the pKa of this compound, its amine head groups become protonated, conferring a strong positive charge to the lipid and the LNP.[6][7]

-

Membrane Destabilization and Endosomal Escape: The positively charged LNP now interacts strongly with anionic lipids (e.g., phosphatidylserine) present in the inner leaflet of the endosomal membrane.[7][13] This interaction is believed to induce a phase transition in the membrane lipids, leading to membrane destabilization, fusion, and the formation of non-bilayer structures that rupture the endosome.[7][8] This critical step, known as endosomal escape, allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into protein.[1][9] Failure to escape results in the LNP being trafficked to the lysosome for degradation.[12]

Quantitative Data Summary